molecular formula C15H18N2O2 B14082228 2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester CAS No. 100957-69-5

2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester

Cat. No.: B14082228
CAS No.: 100957-69-5
M. Wt: 258.32 g/mol
InChI Key: DTTSVUFQILNUBD-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester is a chemical compound with the molecular formula C15H18N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group and a diethylamino group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester typically involves the reaction of 4-(diethylamino)benzaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-Propenoic acid, 2-carboxy-3-[4-(diethylamino)phenyl]-, methyl ester

    Reduction: 2-Propenoic acid, 2-amino-3-[4-(diethylamino)phenyl]-, methyl ester

    Substitution: Various halogenated derivatives of the phenyl ring

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the diethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester
  • 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester
  • 2-Propenoic acid, 3-phenyl-, methyl ester

Uniqueness

2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and enhances its potential for various applications compared to its analogs.

Properties

CAS No.

100957-69-5

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

methyl 2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate

InChI

InChI=1S/C15H18N2O2/c1-4-17(5-2)14-8-6-12(7-9-14)10-13(11-16)15(18)19-3/h6-10H,4-5H2,1-3H3

InChI Key

DTTSVUFQILNUBD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OC

Origin of Product

United States

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